4-Hydroxyquinoline-6-carbonitrile
Overview
Description
4-Hydroxyquinoline-6-carbonitrile is a hydroxylated quinoline derivative . It has a molecular formula of C10H6N2O and a molecular weight of 170.17 g/mol. It’s not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of 4-Hydroxyquinoline-6-carbonitrile involves the reaction of phosphorous tribromide with a solution in DMF. The reaction is slightly exothermic and after cooling to room temperature, it’s diluted with ice water and stirred for an hour. The product is then filtered off, washed with water, and air-dried.Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinoline-6-carbonitrile consists of a quinoline nucleus with a hydroxyl group at the 4th position and a carbonitrile group at the 6th position .Physical And Chemical Properties Analysis
4-Hydroxyquinoline-6-carbonitrile is a solid substance . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis of Heteroannulated Quinolones
- Scientific Field : Organic Chemistry
- Application Summary : Quinolones and their heteroannulated derivatives are synthesized due to their diverse spectrum of biological activities . These compounds are important in the development of new drugs .
- Methods of Application : Various new, efficient, and convenient synthetic approaches are used to synthesize diverse quinolone-based scaffolds .
- Results or Outcomes : The synthesized quinolones have shown diverse biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
Biological Activities of Heteroannulated Quinolones
- Scientific Field : Pharmacology
- Application Summary : Heteroannulated quinolones have shown a diverse range of biological activities .
- Methods of Application : These compounds are tested against various diseases and conditions .
- Results or Outcomes : Compounds containing a pyranoquinoline nucleus have been used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, antiallergenic, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities .
Anticancer Drug Development
- Scientific Field : Pharmacology
- Application Summary : Quinoline skeletons are important in anticancer drug improvement, as their derivatives show significant results through different mechanisms .
- Methods of Application : These derivatives may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
- Results or Outcomes : Many quinoline-containing compounds have been reported as potential antitumor agents .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Methods of Application : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Antimalarial Activity
- Scientific Field : Pharmacology
- Application Summary : Quinolines have been used in the treatment of malaria . Quinine and its derivatives have been used extensively in this regard .
- Methods of Application : Quinolines are used as drugs isolated from naturally occurring compounds .
- Results or Outcomes : Quinine and its derivatives have been used to treat malaria with significant results .
Antidepressant and Anticonvulsant Activity
- Scientific Field : Neuropharmacology
- Application Summary : Quinolines exhibit important biological activities, including antidepressant and anticonvulsant effects .
- Methods of Application : These compounds are used extensively in the treatment of various neurological conditions .
- Results or Outcomes : Quinolines have been found to have significant antidepressant and anticonvulsant effects .
Safety And Hazards
4-Hydroxyquinoline-6-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment when handling this compound .
properties
IUPAC Name |
4-oxo-1H-quinoline-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)10(13)3-4-12-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQABNJYWSVSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470135 | |
Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyquinoline-6-carbonitrile | |
CAS RN |
219763-82-3 | |
Record name | 4-HYDROXYQUINOLINE-6-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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